D-Val-Leu-Lys-Chloromethylketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

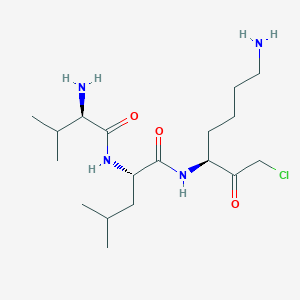

C18H35ClN4O3 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |

InChI Key |

BFFGVNDZOIYMKV-OFQRWUPVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N |

sequence |

VLK |

Origin of Product |

United States |

Foundational & Exploratory

D-Val-Leu-Lys-Chloromethylketone: A Technical Guide to its Mechanism of Action as a Putative Plasmin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative designed as a highly specific irreversible inhibitor of serine proteases. Based on the substrate specificity of the D-Val-Leu-Lys peptide sequence and the known reactivity of the chloromethylketone (CMK) group, the primary target of this compound is predicted to be plasmin, a key enzyme in fibrinolysis, inflammation, and apoptosis. This technical guide elucidates the proposed mechanism of action of D-VLK-CMK, provides detailed experimental protocols for its characterization, and explores its potential impact on cellular signaling pathways.

Core Mechanism of Action: Irreversible Inhibition of Plasmin

The mechanism of action of this compound is predicated on a two-step process characteristic of peptide chloromethylketone inhibitors: initial binding affinity and subsequent irreversible covalent modification.

-

Substrate Mimicry and Initial Binding: The peptide sequence, D-Val-Leu-Lys, is homologous to the cleavage site recognized by plasmin. This allows D-VLK-CMK to act as a substrate mimic, binding with high specificity to the active site of the plasmin enzyme. This initial interaction is a reversible, non-covalent binding event.

-

Irreversible Alkylation: Following the initial binding, the highly reactive chloromethylketone moiety at the C-terminus of the peptide is positioned in close proximity to a critical histidine residue within the catalytic triad of the plasmin active site. The CMK group then alkylates the imidazole side chain of this histidine residue, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme, rendering it incapable of further substrate hydrolysis.[1]

Quantitative Data on a Structurally Related Inhibitor

| Inhibitor | Target Enzyme | IC50 | Inhibition Type |

| D-Val-Phe-Lys-Chloromethylketone | Human Plasmin | 100 pM | Irreversible |

This data is for a related compound and should be used as a reference. The potency of this compound must be determined experimentally.

Experimental Protocols

General Protocol for Determining the IC50 of D-VLK-CMK against Plasmin

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of D-VLK-CMK using a chromogenic plasmin substrate, such as D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA).

Materials:

-

Human Plasmin

-

This compound (D-VLK-CMK)

-

D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of D-VLK-CMK in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of human plasmin to each well. Add varying concentrations of the D-VLK-CMK dilutions to the wells. Include control wells with plasmin and assay buffer (no inhibitor). Incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow for the irreversible inhibition to occur.

-

Substrate Addition: To initiate the enzymatic reaction, add a solution of the chromogenic substrate D-VLK-pNA to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the plasmin activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of D-VLK-CMK that reduces plasmin activity by 50%.

Potential Impact on Cellular Signaling Pathways

Inhibition of plasmin by this compound is expected to have significant downstream effects on various cellular processes, primarily related to inflammation, apoptosis, and cell migration. Plasmin is a pleiotropic enzyme that can activate or degrade a wide range of protein substrates.

Key Signaling Pathways Potentially Affected:

-

Fibrinolysis: The most direct effect of plasmin inhibition is the suppression of fibrin clot degradation. This has implications for thrombosis and wound healing.

-

Inflammation: Plasmin can activate pro-inflammatory cytokines and matrix metalloproteinases (MMPs). Inhibition of plasmin may therefore lead to a reduction in the inflammatory response.

-

Apoptosis: The role of plasmin in apoptosis is complex and cell-type dependent. In some contexts, plasmin promotes apoptosis by degrading the extracellular matrix and disrupting cell-matrix survival signals.[1] In other scenarios, plasmin can have anti-apoptotic effects. The net effect of D-VLK-CMK on apoptosis will depend on the specific cellular environment.

-

Cell Migration and Invasion: By activating MMPs and degrading extracellular matrix components, plasmin facilitates cell migration. Inhibition by D-VLK-CMK could therefore be a strategy to reduce cancer cell invasion and metastasis.

Conclusion

This compound is a promising tool for the specific and irreversible inhibition of plasmin. Its mechanism of action, based on the principles of affinity labeling, suggests high potency and selectivity. The experimental protocols provided herein offer a framework for the detailed characterization of its inhibitory properties. Further research into the cellular effects of D-VLK-CMK will be crucial for its development as a potential therapeutic agent in diseases where plasmin activity is dysregulated, such as thrombosis, chronic inflammation, and cancer.

References

D-Val-Leu-Lys-Chloromethylketone: A Technical Guide to its Target Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Val-Leu-Lys-Chloromethylketone (D-VLLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of specific serine proteases. Its design is based on a peptide sequence recognized by target enzymes, with the chloromethylketone (CMK) moiety acting as a reactive "warhead" that covalently modifies the active site. This technical guide provides an in-depth analysis of the known and inferred protease targets of D-VLLK-CMK, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study. The primary target of D-VLLK-CMK is strongly suggested to be plasmin, a key enzyme in fibrinolysis. Evidence also points towards a broader inhibitory potential against other chymotrypsin-like serine proteases, which are implicated in cellular processes such as apoptosis.

Core Concepts: Mechanism of Action

D-VLLK-CMK belongs to the class of affinity-labeling or mechanism-based irreversible inhibitors. The inhibitory mechanism involves a two-step process:

-

Initial Binding: The peptide portion of the inhibitor (D-Val-Leu-Lys) is recognized by and binds to the active site of the target protease. The specificity of this interaction is determined by the protease's preference for certain amino acid sequences.

-

Irreversible Inhibition: Following binding, the chloromethylketone group forms a covalent bond with a critical histidine residue within the protease's catalytic triad. This alkylation of the active site histidine permanently inactivates the enzyme.

This mechanism is characteristic of chloromethylketone-based inhibitors targeting serine proteases.

Caption: Mechanism of irreversible inhibition by D-Val-Leu-Lys-CMK.

Primary Target Protease: Plasmin

The strong inference for plasmin as the primary target is based on two key observations:

-

Substrate Specificity: The peptide sequence D-Val-Leu-Lys is a well-established recognition motif for plasmin. Chromogenic and fluorogenic substrates such as D-Val-Leu-Lys-pNA and D-Val-Leu-Lys-AMC are widely used to specifically measure plasmin activity. The shared peptide sequence strongly suggests that D-VLLK-CMK will also bind to the active site of plasmin.

-

Activity of a Close Analog: A closely related compound, D-Val-Phe-Lys-CMK, which differs only by a single amino acid in the P2 position (Phenylalanine instead of Leucine), is a potent and selective irreversible inhibitor of human plasmin.

Quantitative Data (Inferred)

The following table summarizes the inhibitory activity of the closely related D-Val-Phe-Lys-CMK against human plasmin, which provides a strong indication of the expected potency of D-VLLK-CMK.

| Inhibitor | Target Protease | IC50 | Reference |

| D-Val-Phe-Lys-CMK | Human Plasmin | 100 pM | [1] |

Potential Secondary Targets: Chymotrypsin-like Proteases

The chloromethylketone reactive group is known to target the active site histidine of a broader range of serine proteases, particularly those with chymotrypsin-like activity. These enzymes are involved in various cellular processes, including apoptosis (programmed cell death). While specific data for D-VLLK-CMK is lacking, it is plausible that it could inhibit certain chymotrypsin-like proteases, albeit likely with lower potency compared to its primary target.

Associated Signaling Pathways

Inhibition of plasmin by D-VLLK-CMK can be expected to have significant downstream effects on several signaling pathways:

Fibrinolysis Cascade

The most direct consequence of plasmin inhibition is the suppression of fibrinolysis. Plasmin is the central enzyme in this pathway, responsible for degrading fibrin clots into soluble fragments.

Caption: Inhibition of the fibrinolysis cascade by D-VLLK-CMK.

Extracellular Matrix (ECM) Degradation and Cell Migration

Plasmin can degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), thereby facilitating cell migration and tissue remodeling. Inhibition of plasmin would therefore be expected to reduce ECM turnover and potentially inhibit cell migration.

Apoptosis

Should D-VLLK-CMK inhibit chymotrypsin-like proteases involved in apoptosis, it could modulate this cell death pathway. The precise effect would depend on the specific proteases targeted and their role in the apoptotic cascade.

Caption: Potential modulation of apoptosis by D-VLLK-CMK.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of D-VLLK-CMK.

Determination of IC50 for Plasmin Inhibition

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of D-VLLK-CMK for human plasmin.

Materials:

-

Human Plasmin

-

D-Val-Leu-Lys-p-nitroanilide (pNA) dihydrochloride (chromogenic substrate)

-

This compound (D-VLLK-CMK)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human plasmin in assay buffer.

-

Prepare a stock solution of D-Val-Leu-Lys-pNA in sterile water or DMSO.

-

Prepare a stock solution of D-VLLK-CMK in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of human plasmin to each well (except for the blank).

-

Add varying concentrations of D-VLLK-CMK to the wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the reaction by adding the D-Val-Leu-Lys-pNA substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to plasmin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of plasmin inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for IC50 determination of D-VLLK-CMK.

Conclusion

References

An In-depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone: Discovery, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its discovery and development are rooted in the foundational research on peptide chloromethyl ketones as affinity labels for proteases, pioneered by Elliott Shaw and his colleagues. This technical guide provides a comprehensive overview of the history, mechanism of action, and practical applications of D-VLK-CMK in research and drug development. It includes a compilation of available quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visual representations of its interactions with key physiological pathways.

Discovery and History

The development of this compound is a part of the broader history of peptide chloromethyl ketones as highly specific inhibitors of serine proteases. The foundational work in this area was conducted by the laboratory of Elliott Shaw. A significant early publication by Coggins, Kray, and Shaw in 1974 detailed the synthesis and evaluation of various peptides ending in a lysine chloromethyl ketone (Lys-CH2Cl).[1] This research demonstrated the potential of designing enzyme-specific reagents for trypsin-like proteases by varying the peptide sequence.

While this seminal paper did not specifically mention the D-Val-Leu-Lys sequence, it laid the critical groundwork for the development of such compounds. A subsequent key publication in 1980 by van den Broek and colleagues provided a detailed kinetic analysis of several tripeptide chloromethyl ketones, including D-Val-Leu-Lys-CH2Cl. This study characterized its inhibitory effects on several serine proteases, notably highlighting its efficiency as an inhibitor of thrombin and plasmin.

Mechanism of Action

This compound is an irreversible inhibitor that functions through covalent modification of the target serine protease's active site. The mechanism involves a two-step process:

-

Initial Binding: The peptide sequence (D-Val-Leu-Lys) directs the inhibitor to the active site of specific serine proteases. The lysine residue at the P1 position is a key determinant for targeting enzymes that cleave after basic amino acids, such as trypsin, plasmin, and thrombin.

-

Irreversible Inhibition: Once bound, the chloromethyl ketone (CMK) moiety acts as an alkylating agent. The catalytic histidine residue in the protease's active site performs a nucleophilic attack on the carbon of the chloromethyl group, leading to the formation of a stable covalent bond. This alkylation of the histidine residue permanently inactivates the enzyme.

Figure 1: Mechanism of irreversible inhibition of a serine protease by this compound.

Quantitative Data on Inhibitory Activity

The efficacy of this compound varies depending on the target protease. The following table summarizes the available quantitative data on its inhibitory activity. The efficiency of irreversible inhibitors is often expressed as the second-order rate constant (k_inact/K_i), which reflects the overall rate of covalent modification.

| Target Protease | Species | k_inact/K_i (M⁻¹s⁻¹) | Comments | Reference |

| Thrombin | Human | 2.3 x 10³ | Very efficient inhibitor. | |

| Plasmin | Human | - | Comparably efficient inhibitor to trypsin. | |

| Trypsin | Bovine | - | Efficient inhibitor. | |

| Factor Xa | Bovine | - | Very poor inhibitor (100-10,000 times weaker than for plasmin and trypsin). | |

| Urokinase | - | - | Very poor inhibitor (100-10,000 times weaker than for plasmin and trypsin). |

Experimental Protocols

Preparation of Stock Solutions

For experimental use, this compound should be dissolved in a suitable organic solvent to create a concentrated stock solution.

-

Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Prepare a 100 mM stock solution of this compound in DMSO or DMF.

-

Store the stock solution in aliquots at -20°C.

-

Determination of Inhibition Kinetics (k_inact/K_i)

This protocol outlines a general method for determining the second-order rate constant of inactivation (k_inact/K_i) for an irreversible inhibitor like D-VLK-CMK. This method involves measuring the residual enzyme activity after incubation with the inhibitor for various times.

-

Materials:

-

Target serine protease (e.g., thrombin, plasmin)

-

This compound (D-VLK-CMK)

-

Chromogenic or fluorogenic substrate for the target protease (e.g., D-Val-Leu-Lys-pNA for plasmin)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Enzyme-Inhibitor Incubation:

-

Prepare a series of dilutions of D-VLK-CMK in the assay buffer.

-

In separate tubes or wells of a microplate, mix a fixed concentration of the target enzyme with each concentration of the inhibitor.

-

Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 37°C).

-

-

Measurement of Residual Activity:

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each enzyme-inhibitor mixture.

-

Immediately dilute the aliquot into a solution containing a saturating concentration of the chromogenic or fluorogenic substrate. This dilution should be large enough to stop further significant inhibition during the activity measurement.

-

Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader. This rate is proportional to the residual active enzyme concentration.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln[E]t/[E]0) against the incubation time (t).

-

The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs) for that inhibitor concentration.

-

Plot the obtained k_obs values against the corresponding inhibitor concentrations ([I]).

-

For a simple irreversible inhibition mechanism, this plot should yield a hyperbola that can be fitted to the following equation:

-

k_obs = k_inact * [I] / (K_i + [I])

-

-

At low inhibitor concentrations ([I] << K_i), the relationship is approximately linear, and the slope of the initial part of the curve represents the second-order rate constant of inactivation, k_inact/K_i .

-

-

Figure 2: Workflow for determining the inhibition kinetics of an irreversible inhibitor.

Signaling Pathways

This compound primarily targets serine proteases involved in the coagulation and fibrinolytic systems. Its inhibitory actions can have significant effects on these cascades.

Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. D-VLK-CMK has been shown to inhibit key proteases in this pathway.

Figure 3: Inhibition points of D-Val-Leu-Lys-CMK in the coagulation and fibrinolytic pathways.

As illustrated, D-VLK-CMK is a potent inhibitor of thrombin and plasmin . It also shows weak inhibition of Factor Xa . By inhibiting thrombin, it can block the final steps of the common pathway, preventing the conversion of fibrinogen to fibrin and thus clot formation. Its inhibition of plasmin interferes with the breakdown of fibrin clots.

Complement System

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It is a cascade of proteolytic enzymes. While peptide chloromethyl ketones can theoretically inhibit complement proteases, which are also serine proteases (e.g., C1r, C1s, MASPs), there is a lack of specific published data on the inhibitory activity of this compound against these particular enzymes.

Figure 4: Key serine proteases of the complement system. The effect of D-VLK-CMK on these is not well-established.

Conclusion

This compound is a valuable tool for researchers studying serine proteases, particularly those involved in hemostasis and thrombosis. Its history is intertwined with the development of affinity labeling, and its mechanism of irreversible inhibition provides a potent means of studying enzyme function. While its primary targets in the coagulation cascade are well-characterized, further research is needed to explore its potential effects on other proteolytic systems, such as the complement cascade. This guide provides a solid foundation for the use and understanding of D-VLK-CMK in a research and drug development context.

References

An In-Depth Technical Guide to the Biochemical Properties of D-Val-Leu-Lys-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its specificity is primarily directed towards enzymes that recognize and cleave peptide bonds C-terminal to lysine residues. This technical guide provides a comprehensive overview of the biochemical properties of D-VLK-CMK, including its mechanism of action, target specificity with available kinetic data, and detailed experimental protocols for its use in research settings.

Introduction

Serine proteases are a large family of enzymes that play critical roles in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis. The activity of these proteases is tightly regulated, and their dysregulation is implicated in various diseases. Consequently, the development of specific serine protease inhibitors is a key area of research in drug discovery and chemical biology. This compound is a valuable tool for studying the function of specific trypsin-like serine proteases due to its mechanism of irreversible inhibition. The chloromethylketone (CMK) moiety acts as a reactive group that forms a covalent bond with the active site histidine residue of the target protease, leading to its permanent inactivation.

Mechanism of Action

D-VLK-CMK is an affinity label, also known as a mechanism-based inactivator. The tripeptide sequence (D-Val-Leu-Lys) mimics the natural substrate of target proteases, providing specificity and guiding the inhibitor to the enzyme's active site. Once bound, the chloromethylketone group undergoes nucleophilic attack by the imidazole side chain of the active site histidine residue. This results in the formation of a stable covalent bond, irreversibly inactivating the enzyme.

Caption: Mechanism of irreversible inhibition by D-Val-Leu-Lys-CMK.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₃₅ClN₄O₃ |

| Molecular Weight | 390.95 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store desiccated at -20°C. Stock solutions can be stored in frozen aliquots at -20°C. |

Target Specificity and Quantitative Data

D-VLK-CMK is a potent inhibitor of a subset of trypsin-like serine proteases. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that specific kinetic constants for D-VLK-CMK against a wide range of proteases are not extensively reported in the literature. Therefore, data for the closely related compound D-Val-Phe-Lys-Chloromethylketone is included for comparative purposes where specific D-VLK-CMK data is unavailable.

| Target Protease | Organism | Inhibitor | Parameter | Value | Reference |

| Thrombin | Human | D-Val-Leu-Lys-CMK | k₂/Kᵢ | 2.3 x 10³ M⁻¹s⁻¹ | [1] |

| Plasmin | Human | D-Val-Phe-Lys-CMK | IC₅₀ | 100 pM | [2] |

| Trypsin | Bovine | Tripeptide Lys-CMKs | Potency | Comparably efficient to plasmin inhibition | [3] |

| Factor Xa | Human | Tripeptide Lys-CMKs | Potency | Moderate inhibitor | [4] |

| Urokinase | Human | Tripeptide Lys-CMKs | Potency | Weak inhibitor | [4] |

| Tissue Plasminogen Activator (tPA) | Human | Tripeptide Lys-CMKs | Potency | Weak inhibitor | [4] |

Note: The efficiency of inhibition by chloromethyl ketone derivatives is largely influenced by their dissociation constant (Kᵢ) and to a lesser extent by their alkylation rate constant (k₂).[3]

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution of this compound, dissolve the lyophilized powder in anhydrous DMSO or DMF to a concentration of 10-100 mM.[5] For example, to make a 10 mM stock solution, dissolve 3.91 mg of D-VLK-CMK in 1 mL of DMSO. Mix thoroughly until the solid is completely dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Serine Protease Inhibition Assay (General Protocol)

This protocol is adapted from a standard chromogenic substrate-based assay for plasmin and can be modified for other trypsin-like serine proteases.

Materials:

-

Purified serine protease (e.g., thrombin, plasmin)

-

This compound (D-VLK-CMK)

-

Chromogenic substrate specific for the protease (e.g., D-Val-Leu-Lys-p-Nitroanilide for plasmin or a specific thrombin substrate)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired working concentration in pre-warmed assay buffer.

-

Prepare a series of dilutions of the D-VLK-CMK stock solution in assay buffer.

-

Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Inhibition Reaction:

-

In a 96-well microplate, add a fixed volume of the diluted protease solution to each well.

-

Add varying concentrations of the diluted D-VLK-CMK solution to the wells. Include a control well with assay buffer instead of the inhibitor.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes) to allow for irreversible inhibition. Incubation times may need to be optimized.[5]

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

For irreversible inhibitors, it is more accurate to determine the second-order rate constant of inactivation (k_inact/K_i). This requires a more detailed kinetic analysis involving measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations.

-

Caption: Experimental workflow for a serine protease inhibition assay.

Signaling Pathways and Cellular Effects

While chloromethyl ketone-containing peptides are widely used to probe the roles of proteases in cellular signaling, specific data detailing the effects of this compound on intracellular signaling pathways are limited in the published literature. Other peptide chloromethyl ketones, such as N-tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) and Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), have been shown to affect various cellular processes, including apoptosis and inflammation, often through off-target effects or by inhibiting proteasomes in addition to their target serine proteases.

Due to the lack of specific studies on D-VLK-CMK's impact on signaling cascades, a diagrammatic representation of its effects on specific pathways cannot be provided at this time. Researchers using D-VLK-CMK in cell-based assays should exercise caution and include appropriate controls to distinguish between effects mediated by the target protease and potential off-target activities.

Conclusion

This compound is a potent and valuable research tool for the irreversible inhibition of thrombin and other related trypsin-like serine proteases. Its well-defined mechanism of action and the availability of protocols for its use in enzyme inhibition assays make it a cornerstone for studies aimed at elucidating the physiological and pathological roles of these enzymes. Further research is warranted to fully characterize its specificity profile across a broader range of proteases and to investigate its potential effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers to effectively utilize D-VLK-CMK in their experimental endeavors.

References

- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 5. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone for Thrombin Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) and its application in thrombin inhibition studies. This document details the mechanism of action, specificity, and experimental protocols related to this compound, and provides comparative data for other relevant protease inhibitors.

Introduction to this compound

This compound is a synthetic peptide derivative designed to act as an inhibitor of serine proteases. It belongs to the class of affinity labels, where the peptide sequence (D-Val-Leu-Lys) provides specificity for the target enzyme, and the chloromethylketone (CMK) moiety acts as a reactive group that forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[1] While D-VLK-CMK has been investigated as a potential anticoagulant, its precise specificity and efficacy against thrombin compared to other proteases are critical considerations for its application in research and drug development.[2]

Mechanism of Action

The inhibitory activity of D-VLK-CMK is centered on the irreversible alkylation of the active site of the target serine protease. The peptide portion of the inhibitor directs it to the enzyme's binding pocket. Once positioned, the chloromethylketone group reacts with the hydroxyl group of the catalytic serine residue (Ser-195 in thrombin), forming a stable covalent bond.[1] This covalent modification permanently inactivates the enzyme.

Caption: Irreversible inhibition of thrombin by D-VLK-CMK.

Specificity of Peptide Chloromethylketones

The specificity of peptide chloromethylketones is largely determined by the amino acid sequence. While D-VLK-CMK is studied in the context of thrombin inhibition, related compounds show varied and often high specificity for other serine proteases. For instance, D-Phe-Pro-Arg-CMK (PPACK) is a highly potent and selective inhibitor of thrombin.[3][4][5] Conversely, peptides with different sequences, such as D-Val-Phe-Lys-CMK, have been shown to be highly selective inhibitors of plasmin.[6] This highlights the critical role of the peptide sequence in directing the inhibitor to the correct enzyme.

Quantitative Data for Protease Inhibition

| Inhibitor | Target Protease | Inhibition Constant | Reference |

| D-Val-Leu-Lys-CMK | Human Thrombin | kobs/[I] = 2.3 x 10³ M⁻¹s⁻¹ | [7] |

| D-Phe-Pro-Arg-CMK (PPACK) | Human Thrombin | kobs/[I] = 1 x 10⁷ M⁻¹s⁻¹ | [3] |

| D-Val-Phe-Lys-CMK | Human Plasmin | IC₅₀ = 100 pM | [6] |

| Pro-Phe-Arg-CMK | Human Plasma Kallikrein | 50% inactivation at 2 x 10⁻⁸ M in 24 min | [8] |

| Ala-Phe-Lys-CMK | Human Plasmin | Ki = 0.83 µM | [8] |

Experimental Protocols

General Stock Solution Preparation

To prepare a stock solution of D-VLK-CMK, dissolve the lyophilized powder in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 100 mM.[1] This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Thrombin Inhibition Assay (Fluorometric)

This protocol is a synthesized methodology based on commercially available thrombin inhibitor screening kits.

Materials:

-

Thrombin (human)

-

This compound (or other test inhibitor)

-

Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.2% PEG)

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of thrombin in Thrombin Assay Buffer.

-

Prepare serial dilutions of D-VLK-CMK in Thrombin Assay Buffer.

-

Prepare a working solution of the fluorogenic thrombin substrate in Thrombin Assay Buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the thrombin solution.

-

Add the serially diluted D-VLK-CMK or control (buffer or solvent control) to the respective wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the thrombin substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Calculate the percentage of thrombin inhibition for each concentration of D-VLK-CMK relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: A typical workflow for a fluorometric thrombin inhibition assay.

Synthesis of Peptide Chloromethylketones

The synthesis of peptide chloromethylketones can be achieved through either solid-phase or solution-phase chemistry. A general approach involves the synthesis of the desired peptide sequence followed by the introduction of the chloromethylketone moiety at the C-terminus.

Caption: A generalized solid-phase synthesis workflow for peptide chloromethylketones.

Conclusion

This compound is a useful tool for studying serine proteases. Its irreversible mechanism of action makes it a potent inhibitor. However, researchers must consider its specificity profile, as the peptide sequence dictates its primary target. For highly selective thrombin inhibition, compounds like D-Phe-Pro-Arg-CMK may be more suitable. The experimental protocols provided in this guide offer a starting point for in vitro characterization of D-VLK-CMK and other potential thrombin inhibitors. Careful experimental design and data analysis are crucial for accurately determining the inhibitory properties of these compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human D-Phe-Pro-Arg-CH2-alpha-thrombin crystallization and diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Val-Phe-Lys氯甲基酮,二氢氯化物 Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Anophelin: kinetics and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

An In-depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a synthetic tripeptide that functions as a highly efficient and selective irreversible inhibitor of the serine protease, thrombin. This document details its mechanism of action, summarizes key quantitative data, provides adaptable experimental protocols, and visualizes its interaction with the coagulation cascade.

Core Principles and Mechanism of Action

This compound is a polypeptide designed to specifically target and inhibit thrombin, a critical enzyme in the blood coagulation cascade.[1] Its specificity is conferred by the amino acid sequence D-Val-Leu-Lys, which mimics a recognition site for thrombin.

The inhibitory activity of D-VLK-CMK lies in its chloromethylketone (CMK) group. This reactive group forms a stable, covalent bond with the active site of thrombin, specifically with the hydroxyl group of the serine residue or the sulfhydryl group of a cysteine residue within the catalytic center.[2] This covalent modification leads to the irreversible inactivation of the enzyme.

Biochemical studies have demonstrated that D-VLK-CMK is a highly efficient inhibitor of thrombin.[3] Conversely, it has been shown to be a significantly weaker inhibitor of other related serine proteases such as plasmin, factor Xa, and urokinase, highlighting its selectivity.[3]

Quantitative Data Summary

| Target Enzyme | Reported Activity | Reference |

| Human Thrombin | k₂/Kᵢ = 2.3 x 10³ M⁻¹s⁻¹ | [3] |

| Plasmin | Very poor inhibitor | [3] |

| Factor Xa | Very poor inhibitor | [3] |

| Urokinase | Very poor inhibitor | [3] |

Note: The k₂/Kᵢ value represents the rate of irreversible inhibition. A higher value indicates a more efficient inhibitor. The qualitative assessment of "very poor inhibitor" for other proteases suggests a high degree of selectivity for thrombin.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and can be adapted to specific research needs.

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of D-VLK-CMK for use in various assays.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Bring the lyophilized D-VLK-CMK powder to room temperature.

-

Reconstitute the powder in anhydrous DMSO or DMF to a final concentration of 10-100 mM. For example, for a 10 mM stock solution, dissolve the appropriate amount of D-VLK-CMK in the calculated volume of solvent.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Stock solutions are generally stable for up to one month.[2]

In Vitro Thrombin Activity Assay (Colorimetric)

Objective: To determine the inhibitory effect of D-VLK-CMK on thrombin activity using a chromogenic substrate.

Materials:

-

Human Thrombin (purified)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing 100 mM NaCl)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of human thrombin in Tris-HCl buffer. The final concentration should be optimized based on the specific activity of the enzyme and the substrate kinetics.

-

Prepare a series of dilutions of D-VLK-CMK in Tris-HCl buffer from the stock solution.

-

In a 96-well microplate, add a fixed volume of the thrombin working solution to each well.

-

Add an equal volume of the D-VLK-CMK dilutions (or buffer for the control) to the corresponding wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the inhibition reaction to occur.

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic thrombin substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a fixed time.

-

Calculate the rate of substrate hydrolysis for each concentration of D-VLK-CMK.

-

Plot the percentage of thrombin inhibition against the logarithm of the D-VLK-CMK concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant effect of D-VLK-CMK on the intrinsic and common pathways of the coagulation cascade in plasma.

Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 25 mM)

-

This compound stock solution

-

Coagulometer or a water bath and stopwatch

Procedure:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

Prepare various dilutions of D-VLK-CMK in a suitable buffer or saline.

-

In a coagulometer cuvette or a test tube, mix a defined volume of citrated plasma with a small volume of the D-VLK-CMK dilution (or buffer for the control).

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-2 minutes).

-

Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes).

-

Initiate the clotting reaction by adding a defined volume of the pre-warmed CaCl₂ solution.

-

Simultaneously, start the timer on the coagulometer or the stopwatch.

-

Record the time in seconds for the formation of a fibrin clot.

-

Compare the clotting times of the samples containing D-VLK-CMK to the control to determine the extent of coagulation inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

In Vivo Applications and Considerations

Currently, there is a lack of published in vivo studies specifically utilizing this compound in animal models. While its anticoagulant properties are evident from in vitro assays, its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in a living system, have not been extensively documented in publicly available literature.

For researchers considering in vivo studies, preliminary experiments should focus on:

-

Toxicity and Tolerability: Establishing the maximum tolerated dose (MTD) and identifying any potential adverse effects.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Efficacy in Thrombosis Models: Evaluating the antithrombotic effects of D-VLK-CMK in established animal models of venous or arterial thrombosis.

Given its irreversible mechanism of action, careful dose-finding studies would be critical to avoid excessive bleeding complications.

Conclusion

This compound is a valuable research tool for studying the role of thrombin in coagulation and other physiological and pathological processes. Its high efficiency and selectivity make it a potent inhibitor for in vitro studies. While in vivo data is currently limited, the detailed protocols and mechanistic understanding provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this and similar compounds in the field of antithrombotic drug development. Researchers are encouraged to build upon this knowledge to explore the full capabilities of this targeted protease inhibitor.

References

In-Depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a potent and irreversible inhibitor of serine proteases such as thrombin and plasmin. This document is intended to serve as an essential resource for researchers, scientists, and professionals involved in drug development and biomedical research.

Core Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on available safety data sheets for similar chloromethyl ketone compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is mandatory when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.[1]

-

Respiratory Protection: In case of dust formation or aerosols, use a NIOSH-approved respirator with an appropriate filter.[1]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and prevent accidents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, it is often recommended to store the lyophilized solid at -20°C.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.

Quantitative Toxicity Data

Despite a comprehensive search, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not publicly available. The toxicity has not been thoroughly investigated. Therefore, it should be handled as a compound of unknown toxicity with the potential for significant adverse health effects.

Experimental Protocols

This compound is a valuable tool for studying the function of serine proteases involved in the coagulation cascade. Below are detailed methodologies for its use in inhibiting thrombin and plasmin.

Preparation of Stock Solutions

For most in vitro experiments, this compound should be dissolved in an appropriate organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous assay buffer.

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.[2]

-

Concentration: A typical stock solution concentration is 10-100 mM.[2]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months.[2]

Thrombin Inhibition Assay Protocol

This protocol is designed to screen for and characterize the inhibition of thrombin activity using this compound.

Materials:

-

Purified human α-thrombin

-

Thrombin-specific fluorogenic or chromogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC or a similar substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate (black for fluorescent assays, clear for colorimetric assays)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the thrombin stock solution in Assay Buffer to the desired working concentration.

-

Prepare a series of dilutions of the this compound stock solution in Assay Buffer.

-

Prepare the thrombin substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

To the wells of the microplate, add 20 µL of the this compound dilutions (or solvent control).

-

Add 60 µL of the diluted thrombin solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 20 µL of the thrombin substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) or absorbance (e.g., 405 nm for pNA substrates) kinetically over a period of 15-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of this compound compared to the solvent control.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

-

Plasmin Activity Assay Protocol

This protocol outlines a method to measure the inhibitory effect of this compound on plasmin activity.

Materials:

-

Purified human plasmin

-

Plasmin-specific chromogenic substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide dihydrochloride)[3]

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of plasmin in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Dissolve the D-Val-Leu-Lys-p-Nitroanilide dihydrochloride substrate in Assay Buffer.[3]

-

-

Assay Setup:

-

Add 20 µL of the this compound dilutions or solvent control to the wells of the microplate.

-

Add 160 µL of the plasmin working solution to each well.

-

Incubate at 37°C for 10-20 minutes.

-

-

Reaction Initiation:

-

Add 20 µL of the substrate solution to each well.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals for 10-30 minutes at 37°C.[3]

-

-

Data Analysis:

-

Determine the reaction velocity from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of plasmin inhibition at each this compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Mechanism of Action and Signaling Pathways

This compound is an irreversible inhibitor that covalently modifies the active site of serine proteases. The chloromethyl ketone moiety acts as a reactive group that alkylates the histidine residue in the catalytic triad of the enzyme.[2]

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin and plasmin are key enzymes in this process. Thrombin converts fibrinogen to fibrin, leading to clot formation, while plasmin degrades fibrin, leading to clot dissolution. By irreversibly inhibiting thrombin and plasmin, this compound can effectively block both the formation and the breakdown of blood clots.

Diagram of the Coagulation Cascade and Inhibition by this compound:

Caption: Inhibition of Thrombin and Plasmin by D-Val-Leu-Lys-CMK in the Coagulation Cascade.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of serine proteases like thrombin or plasmin.

Caption: A typical workflow for serine protease inhibitor screening.

References

D-Val-Leu-Lys-Chloromethylketone CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of D-Val-Leu-Lys-Chloromethylketone, a potent and irreversible inhibitor of the serine protease thrombin.

Chemical and Physical Data

This compound, also known as D-VLK-CMK, is a synthetic peptide derivative designed to target and inhibit thrombin. Its chemical and physical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 75590-15-7 | [1] |

| Molecular Formula | C18H34N4O3Cl | [2] |

| Formula Weight | 389.9 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage Temperature | -20°C | [2] |

| Inhibition Constant (k/Ki) | 2.3 x 10³ M⁻¹s⁻¹ (for human thrombin) | [1] |

Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of thrombin, a critical enzyme in the blood coagulation cascade.[2] Its inhibitory activity stems from the chloromethylketone (CMK) functional group.[2]

The mechanism of inhibition involves a two-step process:

-

Binding: The peptide sequence (D-Val-Leu-Lys) of the inhibitor directs it to the active site of thrombin, where it binds with high affinity.

-

Irreversible Inhibition: The chloromethylketone group then forms a covalent bond with a key serine or cysteine residue within the enzyme's active site.[2] This alkylation permanently deactivates the thrombin enzyme, preventing it from participating in the coagulation cascade.

Signaling Pathway: The Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway, where it catalyzes the conversion of fibrinogen to fibrin, the primary component of the blood clot.

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.

Caption: The Coagulation Cascade and Inhibition by this compound.

Experimental Protocols

The following provides a general framework for a fluorometric thrombin inhibition assay. This can be adapted for use with this compound.

Objective: To determine the inhibitory potential of this compound against thrombin activity.

Materials:

-

This compound

-

Human α-thrombin

-

Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

DMSO or DMF for inhibitor stock solution

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~350/450 nm)

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: A fixed volume of thrombin solution and varying concentrations of this compound.

-

Positive control well: Thrombin solution and Assay Buffer (no inhibitor).

-

Negative control well: Assay Buffer only (no thrombin or inhibitor).

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic thrombin substrate to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a thrombin inhibitor like this compound.

Caption: Workflow for a Thrombin Inhibition Assay.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental applications, it is crucial to consult relevant literature and optimize protocols accordingly.

References

Methodological & Application

Application Notes and Protocols: D-Val-Leu-Lys-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its sequence, Val-Leu-Lys, targets the active site of specific enzymes, and the chloromethylketone moiety forms a covalent bond with a critical histidine residue, leading to irreversible inactivation. This compound is primarily recognized as a potent inhibitor of thrombin and is also used in studies involving other trypsin-like serine proteases.[1][2] Its ability to selectively block the activity of these proteases makes it a valuable tool in coagulation research and for studying the roles of these enzymes in various physiological and pathological processes.

Mechanism of Action

This compound acts as a suicide inhibitor. The peptide sequence directs the molecule to the active site of target serine proteases, such as thrombin. The chloromethylketone group then irreversibly alkylates the active site histidine residue, rendering the enzyme non-functional. This high specificity and irreversible nature of inhibition allow for precise investigation of the downstream consequences of protease inactivation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a structurally similar compound for comparative purposes.

| Compound | Target Enzyme | Parameter | Value | Reference |

| H-D-Val-Leu-Lys-chloromethylketone | Human Thrombin | k₂/Kᵢ | 2.3 x 10³ M⁻¹s⁻¹ | [2] |

| D-Val-Phe-Lys Chloromethyl Ketone | Human Plasmin | IC₅₀ | 100 pM | [3] |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on a target serine protease and its downstream consequences.

References

Application Notes and Protocols: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its structure, mimicking the cleavage site of target proteases, allows it to specifically bind to the active site. The chloromethylketone (CMK) moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inactivation.

In cell culture applications, D-VLK-CMK is primarily utilized to investigate the roles of specific serine proteases, such as plasmin and thrombin, in various cellular processes. These processes include cell signaling, migration, proliferation, and apoptosis. Its cell-permeable nature allows it to effectively target intracellular proteases.

Mechanism of Action

D-VLK-CMK is a member of the chloromethylketone class of protease inhibitors. These inhibitors act as affinity labels, where the peptide portion of the molecule provides specificity for the target protease. Upon binding, the highly reactive chloromethylketone group alkylates the active site histidine residue of the serine protease, rendering the enzyme inactive. This irreversible inhibition is a key feature, ensuring a sustained effect in experimental settings.

Applications in Cell Culture

-

Inhibition of Plasmin and Thrombin Activity: D-VLK-CMK is a potent inhibitor of plasmin and thrombin, making it a valuable tool for studying the physiological and pathological roles of these proteases in cell culture models.

-

Investigation of Signaling Pathways: By inhibiting specific proteases, D-VLK-CMK can be used to elucidate their involvement in signaling cascades, such as the NF-κB pathway.

-

Studies on Cell Proliferation and Apoptosis: Serine proteases are implicated in the regulation of cell cycle and programmed cell death. D-VLK-CMK can be employed to dissect the specific contributions of its target proteases to these processes.

-

Cancer Research: Dysregulated protease activity is a hallmark of many cancers. D-VLK-CMK can be used to explore the therapeutic potential of targeting specific serine proteases in cancer cell lines.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of D-VLK-CMK and the related compound, Tosyl-L-lysyl-chloromethyl ketone (TLCK), in cell culture. It is important to note that optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

| Parameter | This compound (D-VLK-CMK) | Tosyl-L-lysyl-chloromethyl ketone (TLCK) - for reference |

| Target Proteases | Plasmin, Thrombin, and other trypsin-like serine proteases | Trypsin and other trypsin-like serine proteases |

| Working Concentration | 10 - 100 µM (typical starting range) | 25 - 200 µM |

| Stock Solution | 100 mM in DMSO or DMF | 10-50 mM in sterile water or PBS |

| Incubation Time | 10 minutes to several hours | 30 minutes to 48 hours |

| Cell Permeability | Yes | Yes |

| Mode of Inhibition | Irreversible | Irreversible |

Experimental Protocols

Protocol 1: Preparation of D-VLK-CMK Stock Solution

Materials:

-

This compound (D-VLK-CMK) powder

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the D-VLK-CMK powder to equilibrate to room temperature before opening.

-

Prepare a 100 mM stock solution by dissolving the appropriate amount of D-VLK-CMK powder in sterile DMSO or DMF. For example, to prepare 100 µL of a 100 mM stock solution of a compound with a molecular weight of 450.0 g/mol , dissolve 4.5 mg of the powder in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year.[1]

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay

Materials:

-

Cells of interest cultured in appropriate growth medium

-

96-well cell culture plates

-

D-VLK-CMK stock solution (100 mM)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

Allow the cells to adhere and recover overnight.

-

Prepare a serial dilution of the D-VLK-CMK stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest D-VLK-CMK concentration).

-

Remove the old medium from the cells and add the medium containing the different concentrations of D-VLK-CMK.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Inhibition of Serine Protease Activity in Cell Culture

Materials:

-

Cells of interest

-

D-VLK-CMK

-

Appropriate cell lysis buffer

-

Fluorogenic or chromogenic serine protease substrate (e.g., a substrate for plasmin or thrombin)

-

Fluorometer or spectrophotometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with D-VLK-CMK at the predetermined optimal, non-toxic concentration for a specific duration. Include a vehicle-treated control group.

-

After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the fluorogenic or chromogenic substrate for the protease of interest to each well.

-

Measure the fluorescence or absorbance over time using a plate reader.

-

The rate of substrate cleavage is indicative of the protease activity. Compare the activity in D-VLK-CMK-treated cells to the control cells to determine the extent of inhibition.

Protocol 4: Analysis of NF-κB Activation by Western Blot

Materials:

-

Cells of interest

-

D-VLK-CMK

-

Inducing agent for NF-κB activation (e.g., TNF-α, IL-1β)

-

Cell lysis buffer and nuclear extraction kit

-

Primary antibodies against p65, IκBα, and a loading control (e.g., β-actin or Lamin B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Pre-treat cells with D-VLK-CMK at the desired concentration for 1-2 hours.

-

Stimulate the cells with an NF-κB inducing agent for a short period (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.

-

For IκBα degradation analysis, harvest whole-cell lysates. For p65 nuclear translocation analysis, perform nuclear and cytoplasmic fractionation.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

A decrease in cytoplasmic IκBα and an increase in nuclear p65 in stimulated cells compared to D-VLK-CMK pre-treated cells will indicate inhibition of the NF-κB pathway.

Visualizations

Caption: A general workflow for using D-VLK-CMK in cell culture experiments.

Caption: D-VLK-CMK may inhibit NF-κB activation by targeting upstream serine proteases.

References

Application Notes and Protocols for D-Val-Leu-Lys-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a potent and specific inhibitor of serine proteases, with a primary focus on its application in studying thrombin-mediated cellular processes.

Introduction

This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its specificity is dictated by the peptide sequence (D-Val-Leu-Lys), which mimics the cleavage site of the target protease. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inactivation. D-VLK-CMK is a highly efficient inhibitor of human thrombin and can be a valuable tool for investigating the physiological and pathological roles of this key enzyme in coagulation, inflammation, and cellular signaling.[1]

Physicochemical Properties and Solubility

This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO).

| Property | Value | Reference |

| CAS Number | 75590-15-7 | [1] |

| Molecular Formula | C₁₈H₃₅ClN₄O₃ | [1] |

| Molecular Weight | 390.95 g/mol | [1] |

| Solubility in DMSO | Soluble. Stock solutions of 10 mM can be readily prepared. | [1] |

| Storage | Store at -20°C. | [1] |

Mechanism of Action

D-VLK-CMK functions as an affinity label or suicide inhibitor. The D-Val-Leu-Lys peptide sequence directs the molecule to the active site of target proteases like thrombin. Once bound, the electrophilic chloromethylketone group reacts with a nucleophilic residue in the enzyme's active site, typically a histidine, forming a stable covalent adduct. This modification permanently inactivates the enzyme.

Key Applications

-

Inhibition of Thrombin Activity: D-VLK-CMK is a potent inhibitor of human thrombin, a key serine protease in the coagulation cascade.[1] It can be used in in vitro and cell-based assays to block thrombin activity and study its downstream effects.

-

Investigation of Thrombin-Mediated Signaling: Thrombin activates Protease-Activated Receptors (PARs) on the surface of various cell types, triggering intracellular signaling cascades that regulate processes like cell proliferation, inflammation, and apoptosis. D-VLK-CMK can be used to dissect the role of thrombin's proteolytic activity in these pathways.

-

Studies of Apoptosis: Thrombin has been shown to induce apoptosis in several cell types, including neurons and platelets. By inhibiting thrombin, D-VLK-CMK can be used to explore the mechanisms of thrombin-induced programmed cell death.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Equilibrate the vial of this compound to room temperature before opening.

-

To prepare a 10 mM stock solution , add the appropriate volume of DMSO to your vial of D-VLK-CMK. For example, to 1 mg of D-VLK-CMK (MW: 390.95), add 255.8 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization if precipitation is observed.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Table:

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of D-VLK-CMK | Volume of DMSO to add to 5 mg of D-VLK-CMK |

| 1 mM | 2.56 mL | 12.79 mL |

| 5 mM | 511.6 µL | 2.56 mL |

| 10 mM | 255.8 µL | 1.28 mL |

In Vitro Thrombin Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of D-VLK-CMK against purified thrombin.

Materials:

-

Purified human thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., a peptide substrate with a p-nitroanilide or AMC tag)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing NaCl and a carrier protein like BSA)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of D-VLK-CMK in assay buffer.

-

In a 96-well plate, add a fixed amount of human thrombin to each well.

-

Add the different concentrations of D-VLK-CMK to the wells containing thrombin. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the thrombin substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Assay: Inhibition of Thrombin-Induced Apoptosis